

# dqp-1105 stability in aqueous solutions over time

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **dqp-1105**  
Cat. No.: **B1230525**

[Get Quote](#)

## Technical Support Center: DQP-1105

Welcome to the technical support center for **DQP-1105**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of **DQP-1105** in aqueous solutions and to address common issues that may be encountered during experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is the recommended solvent for preparing **DQP-1105** stock solutions?

**A1:** **DQP-1105** is readily soluble in dimethyl sulfoxide (DMSO).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental buffer. Some suppliers suggest that sonication and warming to 60°C may be necessary for complete dissolution in DMSO.[\[5\]](#)

**Q2:** What are the recommended storage conditions for **DQP-1105**?

**A2:** The solid form of **DQP-1105** should be stored at -20°C for long-term stability, with some suppliers indicating stability for at least four years at this temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#) Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[\[4\]](#)[\[5\]](#) To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[\[5\]](#)

Q3: Is there any data on the stability of **DQP-1105** in aqueous solutions like PBS or cell culture media?

A3: Currently, there is limited publicly available quantitative data on the stability of **DQP-1105** in common aqueous buffers over extended periods. While a related analog has shown high aqueous solubility and stability, this cannot be directly extrapolated to **DQP-1105**.<sup>[6][7]</sup> Therefore, it is recommended to prepare fresh dilutions in aqueous buffers from your DMSO stock solution for each experiment.

Q4: What are the potential signs of **DQP-1105** degradation in my experiments?

A4: Potential indicators of **DQP-1105** degradation include a loss of biological activity, such as a reduced inhibitory effect on NMDA receptors, or observable changes in the solution, such as precipitation or color change. If you suspect degradation, it is advisable to prepare a fresh stock solution and repeat the experiment.

Q5: How does **DQP-1105** inhibit NMDA receptors?

A5: **DQP-1105** is a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, with selectivity for receptors containing the GluN2C and GluN2D subunits.<sup>[1][2][5][6]</sup> It acts by binding to a site on the receptor that is distinct from the glutamate or glycine co-agonist binding sites, thereby preventing the conformational change required for channel opening.<sup>[3][8][9][10]</sup> This inhibition is voltage-independent.<sup>[6][7]</sup>

## Troubleshooting Guide

| Problem                                                        | Possible Cause                                                                                                                                                                                                                                                                                                                                                                                                                                                                   | Recommended Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |
|----------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent or lower-than-expected biological activity        | <p>1. Degradation of DQP-1105 stock solution: Improper storage or multiple freeze-thaw cycles. 2. Instability in aqueous experimental buffer: The compound may have limited stability in your specific buffer, especially over long incubation times or at certain pH values.</p> <p>3. Precipitation of the compound: The final concentration of DMSO in the aqueous solution may be insufficient to maintain solubility, or the aqueous solubility of DQP-1105 may be low.</p> | <p>1. Prepare a fresh stock solution of DQP-1105 in DMSO. Aliquot the new stock for single use to minimize freeze-thaw cycles. 2. Prepare fresh dilutions in your aqueous buffer immediately before each experiment. Minimize the time the compound spends in the aqueous solution before use. Consider performing a time-course experiment to assess how long the compound remains active in your buffer.</p> <p>3. Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. Visually inspect for any precipitation after dilution. If precipitation occurs, you may need to adjust the final concentration of DQP-1105 or the percentage of DMSO.</p> |
| Precipitate forms when diluting DMSO stock into aqueous buffer | <p>1. Low aqueous solubility: DQP-1105 may have limited solubility in your aqueous buffer. 2. "Salting out" effect: High salt concentrations in the buffer can reduce the solubility of organic compounds.</p>                                                                                                                                                                                                                                                                   | <p>1. Try diluting the stock solution into the aqueous buffer with vigorous vortexing. You can also try pre-warming the aqueous buffer. 2. If possible, consider using a buffer with a lower salt concentration. Alternatively, you may need to work at a</p>                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |

lower final concentration of  
DQP-1105.

---

## Experimental Protocols

### General Protocol for Assessing DQP-1105 Stability in an Aqueous Buffer

This protocol outlines a general method to evaluate the stability of **DQP-1105** in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

#### 1. Materials:

- **DQP-1105**
- DMSO (anhydrous)
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid or other modifier for mobile phase

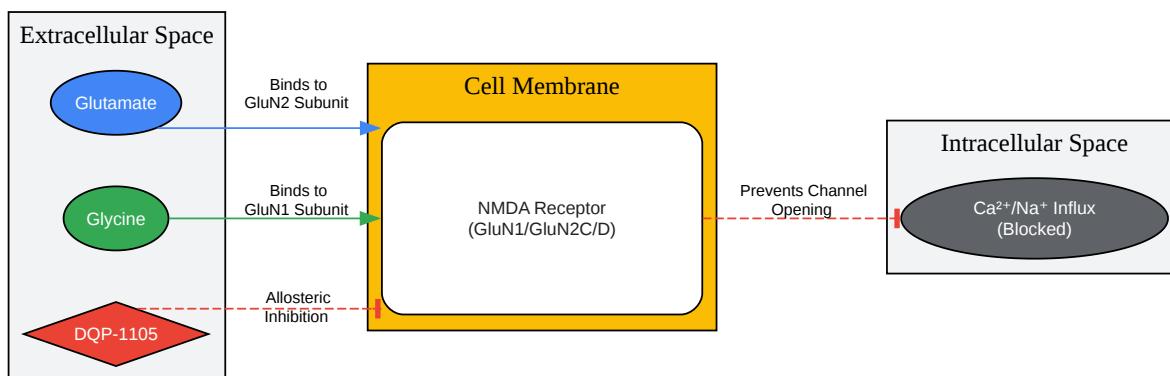
#### 2. Preparation of Solutions:

- Prepare a 10 mM stock solution of **DQP-1105** in DMSO.
- Dilute the stock solution to a final concentration of 100  $\mu$ M in the aqueous buffer of interest. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.

#### 3. Incubation:

- Aliquot the 100  $\mu$ M **DQP-1105** aqueous solution into several vials.
- Store the vials at the desired temperature (e.g., room temperature, 37°C).
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze it by HPLC or freeze it at -80°C for later analysis.

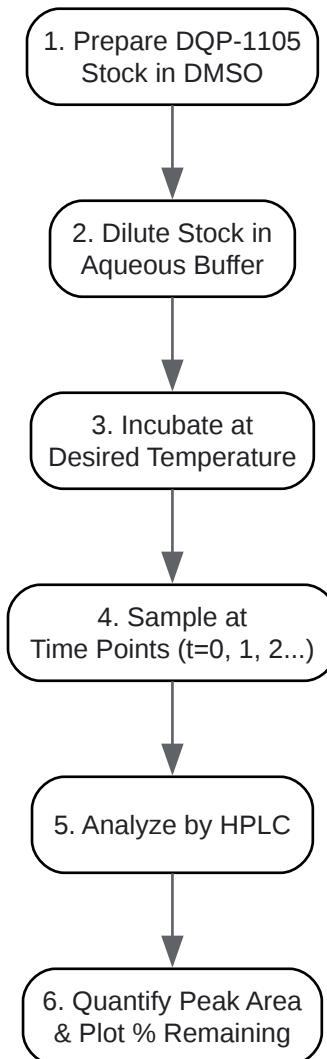
#### 4. HPLC Analysis:


- Set up an HPLC method to separate **DQP-1105** from potential degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is a common starting point for small molecules.
- Inject the samples from each time point.
- Monitor the peak area of **DQP-1105** at a suitable wavelength (e.g., its  $\lambda_{\text{max}}$  of 232 nm).[1]

## 5. Data Analysis:

- Normalize the peak area of **DQP-1105** at each time point to the peak area at time 0.
- Plot the percentage of **DQP-1105** remaining versus time to generate a degradation curve.

# Visualizations


## DQP-1105 Mechanism of Action



[Click to download full resolution via product page](#)

Caption: **DQP-1105** noncompetitively inhibits NMDA receptor activation.

## Experimental Workflow for Stability Assessment



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the stability of **DQP-1105** in aqueous solution.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 2. [rndsystems.com](http://rndsystems.com) [rndsystems.com]

- 3. NMDAR2C/2D Inhibitor, DQP-1105 The NMDAR2C/2D Inhibitor, DQP-1105 controls the biological activity of NMDAR2C/2D. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. DQP 1105 | NMDAR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [dqp-1105 stability in aqueous solutions over time]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230525#dqp-1105-stability-in-aqueous-solutions-over-time]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)